Methyl 3-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 3-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a pyrazole ring attached to a benzoate ester group
Scientific Research Applications
Methyl 3-(1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as inhibitors of braf v600e , a protein kinase involved in cell growth and proliferation.
Mode of Action
Similar compounds have shown inhibitory activity against their targets, suggesting that methyl 3-(1h-pyrazol-1-yl)benzoate may also interact with its targets to inhibit their function .
Biochemical Pathways
Similar compounds have been shown to inhibit the braf v600e pathway, which plays a crucial role in cell growth and proliferation .
Result of Action
Similar compounds have shown inhibitory activity against their targets, leading to a decrease in cell growth and proliferation .
Safety and Hazards
While specific safety and hazard data for “Methyl 3-(1H-pyrazol-1-yl)benzoate” were not found in the retrieved papers, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing and optimizing more potent inhibitors based on the pyrazole derivatives skeleton .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which Methyl 3-(1H-pyrazol-1-yl)benzoate is a part of, have shown diverse biological activities . The reactivity of pyrazole towards electrophiles is enhanced , which may suggest potential interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models .
Molecular Mechanism
It is known that pyrazole derivatives can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that this compound may have the ability to form complex structures, potentially influencing its interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a refrigerated environment , suggesting that it may degrade or lose its effectiveness over time if not properly stored.
Metabolic Pathways
Given the enhanced reactivity of pyrazole derivatives towards electrophiles , it is possible that this compound may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
The ability of pyrazole derivatives to form complex structures may influence their transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 3-bromobenzoic acid methyl ester with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrazol-3-yl)benzoate
- 1,3-Diphenyl-1H-pyrazol-4-yl methyl benzoate
- Hydrazine-coupled pyrazole derivatives
Uniqueness
Methyl 3-(1H-pyrazol-1-yl)benzoate stands out due to its unique combination of a pyrazole ring and a benzoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-pyrazol-1-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFWFAVDUMMRJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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